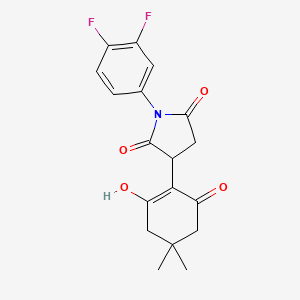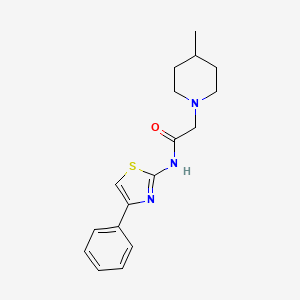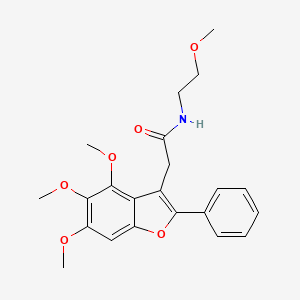
6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and phthalic anhydride.
Condensation Reaction: The primary step involves the condensation of 3-chloro-4-fluoroaniline with phthalic anhydride in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions. This reaction forms an intermediate product.
Cyclization: The intermediate undergoes cyclization to form the benzoxazine ring. This step typically requires heating and may involve additional reagents like phosphorus oxychloride (POCl3) to facilitate ring closure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The benzoxazine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the benzoxazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the benzoxazine ring.
Scientific Research Applications
Chemistry
In chemistry, 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Benzoxazine derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. The specific compound may exhibit similar activities, making it a subject of interest for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific biological targets.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- 6-chloro-3-(3-chlorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
- 6-chloro-3-(4-chlorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
Uniqueness
Compared to similar compounds, 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H6Cl2FNO3 |
|---|---|
Molecular Weight |
326.1 g/mol |
IUPAC Name |
6-chloro-3-(3-chloro-4-fluorophenyl)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H6Cl2FNO3/c15-7-1-4-12-9(5-7)13(19)18(14(20)21-12)8-2-3-11(17)10(16)6-8/h1-6H |
InChI Key |
XUJRCBONLDJNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetramethyl 9'-methoxy-5',5'-dimethyl-6'-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11031481.png)
![(2E)-3-(4-chlorophenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B11031489.png)

![1-[(4-Bromophenyl)sulfonyl]-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B11031510.png)
![2''-amino-8'-fluoro-6',7''-dimethyl-2',5''-dioxo-5',6'-dihydro-5''H-dispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',4''-pyrano[4,3-b]pyran]-3''-carbonitrile](/img/structure/B11031517.png)


![1-[(4-methoxyphenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11031544.png)
![dimethyl 2-{1-[(3-chlorophenyl)carbamoyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11031551.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11031558.png)
![trans-4-[({[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11031562.png)


![3,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11031583.png)
